

# Technical Guide: 2-(2,3-Dichlorophenyl)-2-methoxyacetic Acid

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## Compound of Interest

Compound Name:	2-(2,3-Dichlorophenyl)-2-methoxyacetic acid
CAS No.:	35599-99-6
Cat. No.:	B7974651

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## Executive Summary

**2-(2,3-Dichlorophenyl)-2-methoxyacetic acid** (CAS 35599-99-6) is a functionalized phenylacetic acid derivative characterized by a 2,3-dichlorophenyl moiety and an alpha-methoxy group.<sup>[1]</sup> It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of diketopiperazine-based oxytocin antagonists (e.g., as described in ICOS Corporation patent portfolios). Its structural rigidity and electronic properties—conferred by the ortho/meta-dichloro substitution—make it a valuable scaffold for optimizing ligand-receptor binding interactions in G-protein coupled receptors (GPCRs).

## Chemical Profile & Physicochemical Properties<sup>[2]</sup><sup>[3]</sup>

<sup>[4]</sup><sup>[5]</sup><sup>[6]</sup><sup>[7]</sup><sup>[8]</sup>

## Identity & Nomenclature

Property	Specification
IUPAC Name	2-(2,3-Dichlorophenyl)-2-methoxyacetic acid
CAS Number	35599-99-6
Molecular Formula	C <sub>9</sub> H <sub>8</sub> Cl <sub>2</sub> O <sub>3</sub>
Molecular Weight	235.06 g/mol
SMILES	<chem>COC(C(=O)O)C1=C(C(=CC=C1)Cl)Cl</chem>
Appearance	White to off-white crystalline solid

## Physicochemical Data

Parameter	Value (Experimental/Predicted)	Context
Melting Point	98–102 °C	Solid-state handling
Boiling Point	~340 °C (at 760 mmHg)	Decomposition risk at high T
pKa	~3.2–3.5	Stronger acid than acetic acid due to -I effect of Cl and OMe
LogP	~2.1	Moderate lipophilicity
Solubility	Soluble in MeOH, DCM, DMSO; Sparingly soluble in water	Organic synthesis compatible

## Synthetic Pathways & Methodology

The synthesis of **2-(2,3-Dichlorophenyl)-2-methoxyacetic acid** generally proceeds via the modification of 2,3-dichlorobenzaldehyde or 2,3-dichloromandelic acid. The introduction of the methoxy group at the alpha position is the critical step, often requiring precise control to prevent racemization if a chiral product is desired.

### Route A: From 2,3-Dichlorobenzaldehyde (The Mandelic Acid Route)

This is the standard industrial approach, utilizing the Jocic-type reaction or cyanohydrin synthesis followed by O-methylation.

#### Step 1: Cyanohydrin Formation

- Reagents: 2,3-Dichlorobenzaldehyde, NaCN (or TMSCN), ZnI<sub>2</sub> (catalyst).
- Mechanism: Nucleophilic attack of cyanide on the carbonyl carbon.
- Outcome: 2-(2,3-Dichlorophenyl)-2-hydroxyacetonitrile.

#### Step 2: Hydrolysis to Mandelic Acid Derivative

- Reagents: Conc. HCl, Reflux.[\[2\]](#)
- Outcome: 2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid (2,3-Dichloromandelic acid).

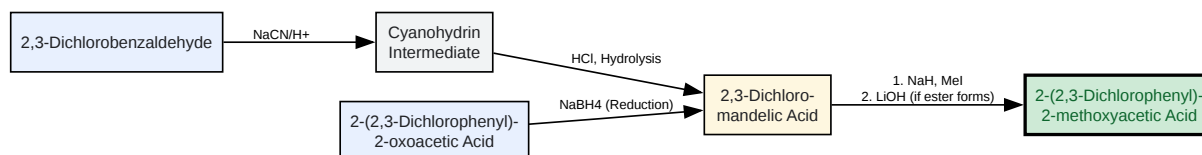
#### Step 3: O-Methylation (Williamson Ether Synthesis Variant)

- Reagents: Dimethyl sulfate (Me<sub>2</sub>SO<sub>4</sub>) or Methyl Iodide (MeI), NaH or Ag<sub>2</sub>O.
- Protocol:
  - Dissolve 2,3-dichloromandelic acid in dry THF/DMF.
  - Add 2.2 equivalents of NaH (to deprotonate both carboxyl and hydroxyl groups).
  - Add MeI (controlled addition) to selectively methylate the alkoxide.
  - Note: Over-methylation to the methyl ester may occur; saponification (LiOH/THF) restores the acid.

## Route B: From 2-(2,3-Dichlorophenyl)-2-oxoacetic Acid

- Precursor: 2-(2,3-Dichlorophenyl)-2-oxoacetic acid (CAS 93942-57-5).
- Method: Reductive alkylation or ketalization followed by reduction.
- Utility: Useful for introducing chirality via asymmetric hydrogenation before methylation.

## Visualization of Synthetic Logic



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Figure 1: Primary synthetic routes to **2-(2,3-Dichlorophenyl)-2-methoxyacetic acid**.

## Applications in Drug Development Oxytocin Antagonists (ICOS Portfolio)

Research by ICOS Corporation (now part of Eli Lilly) identified substituted diketopiperazines as potent oxytocin antagonists.

- Role: The 2-(2,3-dichlorophenyl)-2-methoxyacetyl moiety serves as a critical "cap" or side chain on the diketopiperazine core.
- Mechanism: The 2,3-dichloro substitution pattern provides steric bulk that locks the molecule into a bioactive conformation, while the methoxy group acts as a hydrogen bond acceptor, interacting with specific residues in the oxytocin receptor pocket.
- Chirality: The biological activity is often stereospecific. The (R)- or (S)- enantiomer is selected based on structure-activity relationship (SAR) studies.

## Chiral Resolving Agents

Similar to Mosher's acid (MTPA) or Mandelic acid, this compound can be used to resolve chiral amines or alcohols. The distinct NMR anisotropy induced by the electron-poor 2,3-dichlorophenyl ring aids in determining the absolute configuration of secondary alcohols via  $^1\text{H}$  NMR analysis.

## Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesis of **2-(2,3-Dichlorophenyl)-2-methoxyacetic acid** from 2,3-dichloromandelic acid.

- Setup: Flame-dried 250 mL round-bottom flask, N<sub>2</sub> atmosphere.
- Reactants:
  - 2,3-Dichloromandelic acid: 5.0 g (22.6 mmol)
  - Sodium Hydride (60% in oil): 2.0 g (50.0 mmol)
  - Iodomethane (MeI): 3.5 g (24.8 mmol)
  - Solvent: Anhydrous THF (50 mL)
- Procedure:
  - Cool the NaH suspension in THF to 0 °C.
  - Add 2,3-dichloromandelic acid dropwise (solution in THF). Evolution of H<sub>2</sub> gas will be vigorous.
  - Stir for 30 min at 0 °C to ensure dianion formation.
  - Add MeI dropwise.<sup>[3]</sup>
  - Allow to warm to Room Temperature (RT) and stir for 4 hours.
- Workup:
  - Quench with 1N HCl (carefully) until pH < 2.
  - Extract with Ethyl Acetate (3 x 50 mL).
  - Wash organic phase with Brine, dry over MgSO<sub>4</sub>.
  - Concentrate in vacuo.

- Purification: Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography (SiO<sub>2</sub>, Hex:EtOAc gradient).

## Safety & Handling (MSDS Summary)

Hazard Class	Statement	Precaution
Skin Corr. 1B	Causes severe skin burns and eye damage.	Wear nitrile gloves, lab coat, and safety goggles.
Acute Tox. 4	Harmful if swallowed.	Do not eat/drink in the lab. Wash hands after use.
Environmental	Toxic to aquatic life with long-lasting effects.	Dispose of as hazardous chemical waste.

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture sensitive.

## References

- ICOS Corporation. (2005).[4] Substituted Diketopiperazines as Oxytocin Antagonists. World Intellectual Property Organization. Patent WO2005/016883.[4] [Link](#)
- Sigma-Aldrich. (2024). Product Specification: **2-(2,3-Dichlorophenyl)-2-methoxyacetic acid**. [Link](#)
- PubChem. (2024). Compound Summary: **2-(2,3-Dichlorophenyl)-2-methoxyacetic acid**. [1] National Library of Medicine. [Link](#)
- BenchChem. (2024). Synthesis and Discovery of Methoxyacetic Acid Derivatives. [Link](#)

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## Sources

- [1. 52950-18-2\[\(R\)-2-\(2-Chlorophenyl\)-2-hydroxyacetic acid\]BLD Pharm \[bldpharm.com\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
- [3. US4968840A - Process for preparing methoxyacetic acid - Google Patents \[patents.google.com\]](#)
- [4. 2-\(2,3-二氯苯基硫代\)乙酸\\_分子量\\_结构式\\_性质\\_CAS号【6390-19-8】\\_化源网 \[chemsrc.com\]](#)
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